ethyl 2-(5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate
Descripción
Ethyl 2-(5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate is a synthetic benzodiazepine derivative featuring a 1,5-benzodiazepin-4-one core fused with a piperazine ring substituted with a 2-fluorophenyl group and an acetoxyethyl side chain. The compound’s structural complexity arises from the integration of pharmacologically significant motifs:
- Benzodiazepine core: Known for modulating GABAA receptors in CNS-active drugs, though this derivative’s substituents may redirect its biological targets .
- 2-Fluorophenyl-piperazine moiety: Fluorine enhances lipophilicity and metabolic stability, while the piperazine ring improves solubility and receptor binding .
- Acetate ester: Likely influences bioavailability by altering hydrolysis kinetics in vivo .
Synthesis involves multi-step reactions, including acylation of piperazine with 2-fluorobenzoyl chloride, followed by coupling with a benzodiazepine precursor (inferred from analogous procedures in ). Crystallographic validation of related compounds (e.g., ) suggests structural refinement via SHELX software ensures accuracy .
Propiedades
IUPAC Name |
ethyl 2-[1-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-oxo-5H-1,5-benzodiazepin-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN4O4/c1-2-34-25(33)16-18-15-23(31)30(22-10-6-4-8-20(22)27-18)17-24(32)29-13-11-28(12-14-29)21-9-5-3-7-19(21)26/h3-10,15,27H,2,11-14,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRBQWPNSRMGKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=O)N(C2=CC=CC=C2N1)CC(=O)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The compound’s pharmacological and physicochemical properties can be contextualized against three structural analogs:
(Substituted-Phenyl-1,2,4-Oxadiazol-5-yl) Methyl-2-(3-Oxo-2,3-Dihydro-4H-Benzo[b][1,4]Oxazin-4-yl)Acetates
- Core structure : Benzoxazine fused with oxadiazole ().
- Lack of fluorophenyl-piperazine reduces selectivity for serotonin/dopamine receptors.
- Synthesis : Yields (~60–75%) comparable to the target compound, but milder conditions (room temperature coupling) are used .
4-(2-Fluorobenzoyl)-1-[2-(4-Hydroxyphenyl)-2-oxoethyl]piperazin-1-ium Trifluoroacetate
- Core structure : Piperazinium salt with fluorobenzoyl and hydroxyphenyl groups ().
- Key differences :
- Synthesis : Lower yield (48%) due to TFA-mediated deprotection steps, contrasting with the target compound’s streamlined acylations .
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid
Data Table: Structural and Functional Comparison
*Inferred from analogous syntheses in and .
Research Findings and Implications
- Biological Specificity : The benzodiazepine core may confer anxiolytic or sedative properties distinct from benzoxazine-based anti-inflammatory agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
